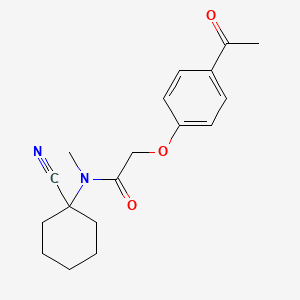
2-(4-acetylphenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-acetylphenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide is a synthetic organic compound It is characterized by the presence of an acetylphenoxy group, a cyanocyclohexyl group, and a methylacetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-acetylphenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide typically involves multiple steps:
Formation of 4-acetylphenol: This can be achieved by acetylation of phenol using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Synthesis of 4-acetylphenoxy compound: The 4-acetylphenol is then reacted with an appropriate halide (e.g., bromoacetyl bromide) to form the 4-acetylphenoxy intermediate.
Formation of N-(1-cyanocyclohexyl)-N-methylacetamide: This involves the reaction of cyclohexylamine with cyanogen bromide to form the cyanocyclohexyl intermediate, followed by methylation using methyl iodide.
Final coupling reaction: The 4-acetylphenoxy intermediate is then coupled with the N-(1-cyanocyclohexyl)-N-methylacetamide intermediate under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-acetylphenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The cyanogroup can be reduced to form amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common nucleophiles include alkoxides and amines.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
2-(4-acetylphenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of advanced materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(4-acetylphenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved would depend on the biological context and the specific targets.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-acetylphenoxy)-N-cyclohexylacetamide: Lacks the cyanogroup.
2-(4-acetylphenoxy)-N-(1-cyanocyclohexyl)acetamide: Lacks the methyl group.
2-(4-acetylphenoxy)-N-(1-cyanocyclohexyl)-N-ethylacetamide: Contains an ethyl group instead of a methyl group.
Uniqueness
2-(4-acetylphenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide is unique due to the presence of both the cyanogroup and the methylacetamide group, which may confer specific chemical and biological properties not found in similar compounds.
Propiedades
IUPAC Name |
2-(4-acetylphenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-14(21)15-6-8-16(9-7-15)23-12-17(22)20(2)18(13-19)10-4-3-5-11-18/h6-9H,3-5,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJACZKJIRIVUES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(=O)N(C)C2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
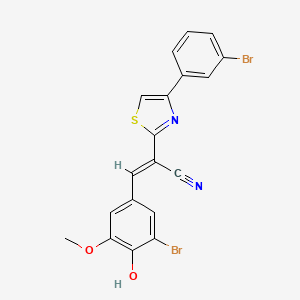
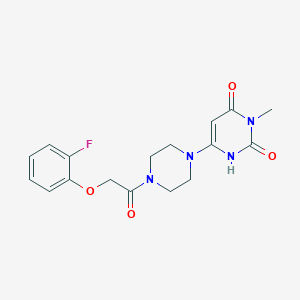
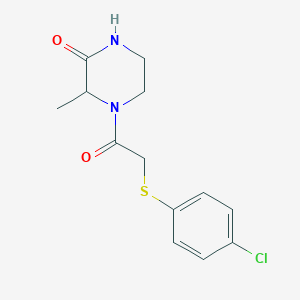
![4-methyl-2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]oxy}-1,3-benzothiazole](/img/structure/B2590530.png)
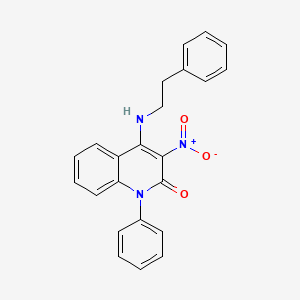
![N-cyclopentyl-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2590532.png)
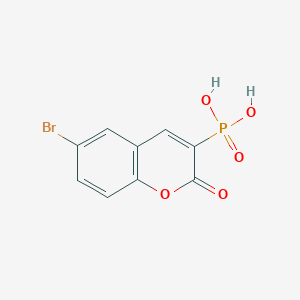
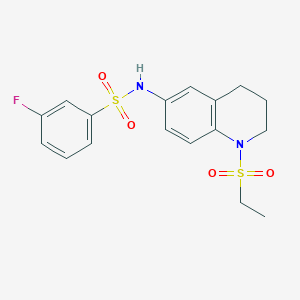
![Methyl 1-(1-benzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carbonyl)piperidine-4-carboxylate](/img/structure/B2590536.png)
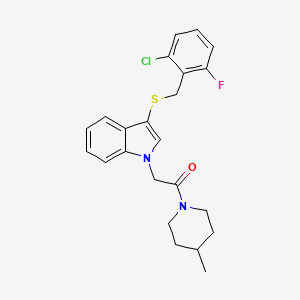
![5-((4-Benzylpiperazin-1-yl)(furan-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2590540.png)
![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-(7-hydroxy-1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one](/img/structure/B2590541.png)
![5-((3,5-Dimethylpiperidin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2590542.png)
![2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2590545.png)
